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Compound of Interest

Compound Name: AZ7976

Cat. No.: B12381615

Disclaimer: Initial searches for the compound "AZ7976" did not yield any specific results.
Based on the available information, it is highly probable that this is a typographical error and
the intended compound is AZD8797. This technical guide will focus on the chemical structure
and properties of AZD8797.

Introduction

AZD8797, also known as KAND567 or Rugocrixan, is a potent and selective, orally
bioavailable, allosteric non-competitive antagonist of the human C-X3-C motif chemokine
receptor 1 (CX3CR1).[1][2][3] CX3CRL1 and its ligand, fractalkine (CX3CL1), play a crucial role
in mediating the adhesion and migration of leukocytes, making them a key target in various
inflammatory and neurodegenerative diseases.[4][5] This guide provides a comprehensive
overview of the chemical structure, physicochemical and pharmacological properties, and the
mechanism of action of AZD8797, tailored for researchers, scientists, and drug development
professionals.

Chemical Structure and Physicochemical Properties

The chemical and physical properties of AZD8797 are summarized in the table below, providing
a guantitative overview of its key characteristics.
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Property Value Reference
(2R)-2-[[2-amino-5-[[(1S)-1-

henylethyl]thio]thiazolo[4,5-

IUPAC Name P y ) .y] ! ) [ [6]
d]pyrimidin-7-ylJamino]-4-
methyl-1-pentanol

Molecular Formula C19H25N50S2 [6]

Molecular Weight 403.6 g/mol [6]

CAS Number 911715-90-7 [6]

Solubility Soluble in DMSO [2][6]

Purity >98% [6]

Amax 246 nm [6]
NC1=NC2=NC(S--INVALID-
LINK--C3=CC=CC=C3)=NC(N-

SMILES [6]
-INVALID-LINK--

CC(C)C)=C2s1
ZMQSLMZOWVGBSM-
InChl Key [6]

GXTWGEPZSA-N

Pharmacological Properties

AZD8797 exhibits a distinct pharmacological profile as a non-competitive allosteric modulator

of CX3CR1. Its key pharmacological parameters are detailed in the table below.
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Parameter Species Value Assay Reference
) Radioligand
Ki Human 3.9nM o [1][2]
Binding Assay
Radioligand
Rat 7nM o [5]
Binding Assay
Selectivity (Ki for Radioligand
Human 2800 nM o [1]
CXCR?2) Binding Assay

Flow Adhesion

Assay (B-
ICso0 Human 6 nM [71[8]
lymphocyte cell
line)
Flow Adhesion
Human 300 nM Assay (Whole [7118]
Blood)
o . [BH]AZD8797
Binding Affinity )
Human 12 nM Saturation [7]
(Kd) -
Binding
Equilibrium
Dissociation Human 10 nM [1][5]
Constant (KB)
Rat 29 nM [1][5]
Mouse 54 nM [1115]

Mechanism of Action and Signhaling Pathways

AZD8797 functions as a non-competitive allosteric modulator of the CX3CRL1 receptor.[7] This
means it binds to a site on the receptor that is distinct from the binding site of the endogenous
ligand, fractalkine (CX3CL1).[7] This allosteric binding non-competitively prevents the binding
of CX3CL1 and subsequently inhibits downstream signaling.[7]

The binding of AZD8797 to CX3CRL1 has been shown to affect both G-protein signaling and 3-
arrestin recruitment in a biased manner.[7][9] It prevents G-protein activation, as demonstrated
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in [3>S]GTPyS accumulation assays.[7][8][9] Interestingly, in dynamic mass redistribution
(DMR) experiments, AZD8797 displayed weak Gai-dependent agonism.[7][8][9] Furthermore,
at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a [3-arrestin
recruitment assay.[7][8][9]

The inhibitory action of AZD8797 on the CX3CL1/CX3CR1 signaling pathway has significant
implications for inflammatory responses. By blocking this pathway, AZD8797 can suppress the
activation of microglia and astrocytes, thereby inhibiting the release of pro-inflammatory
cytokines such as IL-1[3, IL-6, and TNF-a.[10][11] This mechanism also leads to a reduction in
apoptosis.[10][12]
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Fig. 1: AZD8797 Mechanism of Action on CX3CR1 Signaling.

Experimental Protocols

Detailed methodologies for key experiments involving AZD8797 are outlined below.
e Objective: To determine the binding affinity (Ki) of AZD8797 for CX3CR1.
e Protocol:

o Membranes from Chinese hamster ovary (CHO-K1) cells stably expressing human
CX3CR1 (CHO-hCX3CRL1) are used.[7]
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o Saturation binding experiments are performed using [2H]JAZD8797 (0.5 to 50 nM) and 23I-
CX3CL1 (1-400 pM).[7]

o Non-specific binding is determined in the presence of a high concentration of unlabeled
AZD8797 or CX3CL1.[7]

o The reactions are incubated at room temperature and then filtered.[7]
o Radioactivity is measured using a scintillation counter.[7]
o Data are analyzed using non-linear regression to determine Kd and Bmax.[7]

Objective: To measure the functional antagonism of AZD8797 on CX3CL1-mediated cell
adhesion.

Protocol:

[e]

A human B-lymphocyte cell line (RPMI-8226) endogenously expressing CX3CR1 or
human whole blood is used.[7][8]

[e]

Cells are pre-incubated with varying concentrations of AZD8797.[7]

o

The cells are then flowed over a surface coated with recombinant human CX3CL1.[7]

[¢]

The number of adherent cells is quantified to determine the ICso value of AZD8797.[7]
Objective: To assess the effect of AZD8797 on G-protein activation.

Protocol:

o

CHO-hCX3CRL1 cell membranes are incubated with [3>°S]GTPyS, GDP, and varying
concentrations of AZD8797 in the presence or absence of CX3CLL1.[7][8][9]

(¢]

The reaction is incubated to allow for the binding of [3>*S]GTPyS to activated G-proteins.[7]

[¢]

The amount of bound [3>*S]GTPYS is measured by scintillation counting.[7]
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o Objective: To evaluate the modulatory effect of AZD8797 on CX3CL1-induced [3-arrestin
recruitment.

e Protocol:

o A cell-based assay is used where [-arrestin is tagged with a reporter enzyme or
fluorescent protein.

o Cells expressing CX3CR1 are treated with varying concentrations of CX3CL1 in the
presence or absence of different concentrations of AZD8797.[7]

o The recruitment of B-arrestin to the receptor is measured by detecting the reporter signal.

[7]
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Fig. 2: Logical Workflow of AZD8797 Characterization.

Conclusion

AZD8797 is a well-characterized, potent, and selective nhon-competitive allosteric modulator of
the CX3CRL1 receptor. Its ability to inhibit the CX3CL1/CX3CR1 signaling pathway highlights its
therapeutic potential in a range of inflammatory and neurodegenerative conditions. The
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comprehensive data on its chemical structure, physicochemical properties, and
pharmacological profile, as presented in this guide, provide a solid foundation for further
research and development efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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